SBMCS
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Overview
Description
SBMCS is an organic compound with a unique structure that includes an amino group, a benzylsulfonyl group, and a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SBMCS can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzylsulfonyl precursor with an amino acid derivative under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
SBMCS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
SBMCS has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of SBMCS involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-3-hydroxypropanoic acid: Shares a similar amino acid backbone but lacks the benzylsulfonyl group.
(2R)-2-amino-4-methoxy-4-oxobutanoic acid: Contains a different functional group arrangement.
Uniqueness
SBMCS is unique due to the presence of the benzylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
113737-61-4 |
---|---|
Molecular Formula |
C11H15NO4S |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-benzylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO4S/c1-11(12,10(13)14)8-17(15,16)7-9-5-3-2-4-6-9/h2-6H,7-8,12H2,1H3,(H,13,14)/t11-/m0/s1 |
InChI Key |
BYMBWHMDXNABPE-NSHDSACASA-N |
Isomeric SMILES |
C[C@](CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N |
SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1)(C(=O)O)N |
Synonyms |
S-benzyl-alpha-methylcysteine sulfone SBMCS |
Origin of Product |
United States |
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